Acpd

Catalog No.
S602723
CAS No.
111900-32-4
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acpd

CAS Number

111900-32-4

Product Name

Acpd

IUPAC Name

trans-(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1

InChI Key

YFYNOWXBIBKGHB-FBCQKBJTSA-N

SMILES

Array

Synonyms

(trans)-1-aminocyclopentyl-1,3-dicarboxylate, 1-amino-1,3-dicarboxycyclopentane, 1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer, 1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer, 1-amino-cyclopentyl-trans-1S,3R-dicarboxylate, 1-aminocyclopentane-1,3-dicarboxylic acid, 1-aminocyclopentyl-1,3-dicarboxylic acid, 1R,3S-ACPD, 1S,3R-ACPD, ACPD-1S,3R, cis-1-amino-1,3-cyclopentanecarboxylic acid, cis-ACPD, t-ACPD, trans-1-aminocyclopentane-1,3-dicarboxylate, trans-ACPD

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Isomeric SMILES

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N

The exact mass of the compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Enantioselective Synthesis of (1S,3R)-ACPD

Application in Cancer Treatment

Scientific Field: This falls under the field of Oncology and Pharmacology.

Methods of Application or Experimental Procedures: In the context of cancer treatment, (1S,3R)-ACPD has been used in combination with other treatments to enhance their effectiveness. For example, it has been found to have a potent synergy with the CB1 antagonist rimonabant in inhibiting the growth of triple-negative breast cancer (TNBC) cells .

Results or Outcomes: The combined treatment of (1S,3R)-ACPD and rimonabant resulted in severe mitochondria damage, more cell death, and rapid ferroptosis occurrence in vitro and in vivo . This suggests that (1S,3R)-ACPD could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Application in Virology

Scientific Field: This falls under the field of Virology.

Summary of the Application: (1S,3R)-ACPD has been found to inhibit the replication of the Porcine Epidemic Diarrhea Virus (PEDV) in Vero cells .

Methods of Application or Experimental Procedures: The compound was used in vitro to study its effects on PEDV replication. The study found that (1S,3R)-ACPD mainly affected the replication stage of PEDV .

Results or Outcomes: The study concluded that the ferroptosis pathway, which (1S,3R)-ACPD influences, could affect PEDV replication in Vero cells . This suggests that (1S,3R)-ACPD could potentially be used as a therapeutic agent in the treatment of diseases caused by PEDV.

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is an organic compound characterized by a cyclopentane ring with two carboxylic acid functional groups and an amino group. This compound is notable for its stereochemistry, specifically the (1S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity. The presence of both carboxylic acid and amino groups makes it a significant molecule in various biochemical contexts, particularly in relation to amino acids and their derivatives.

(1S,3R)-ACPD acts as an agonist at L-AP4 receptors, a specific type of metabotropic glutamate receptor (mGluR) found in the retina []. mGluRs are a family of G protein-coupled receptors involved in various neurotransmission processes []. When (1S,3R)-ACPD binds to L-AP4 receptors, it triggers a cellular signaling cascade that can influence neuronal activity [].

  • Mild to moderate irritation upon skin contact.
  • Potential respiratory irritation if inhaled.

The chemical reactivity of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid primarily involves:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making the compound a potential acid in reactions with bases.
  • Esterification: Reaction with alcohols can lead to the formation of esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions or form amides with carboxylic acids.

These reactions are facilitated by the compound's functional groups, allowing it to participate in metabolic pathways and synthetic processes.

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid exhibits various biological activities due to its structural features:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems, particularly those involving glutamate receptors, which are critical for synaptic transmission and plasticity.
  • Pharmacological Potential: The compound has been studied for its potential therapeutic effects in conditions such as neurodegenerative diseases and mental health disorders due to its interaction with biological targets .

Several synthetic routes have been developed for (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid:

  • Cyclization Reactions: Starting from simple precursors such as α-amino acids or dicarboxylic acids, cyclization can yield the desired cyclopentane structure.
  • Chiral Catalysis: Enantioselective synthesis methods using chiral catalysts can produce the specific (1S,3R) stereoisomer effectively.
  • Functional Group Transformations: Existing compounds can undergo transformations (e.g., reduction or oxidation) to introduce the necessary functional groups.

These methods highlight the versatility of synthetic organic chemistry in producing complex molecules with defined stereochemistry.

The applications of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid span various fields:

  • Pharmaceuticals: Its potential as a drug candidate for neurological disorders makes it relevant in medicinal chemistry.
  • Biochemistry: As a building block for more complex molecules, it serves as a precursor in peptide synthesis and other biochemical applications.

The compound's unique structure allows it to serve as a scaffold for designing novel therapeutics.

Interaction studies involving (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid focus on its binding affinity to various biological targets:

  • Receptor Binding: Research has indicated that this compound may interact with glutamate receptors and other neurotransmitter systems .
  • Enzyme Inhibition: Studies suggest that it could inhibit specific enzymes involved in metabolic pathways, providing insights into its pharmacological mechanisms .

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
L-glutamic acidAmino acid with one carboxylic groupEssential neurotransmitter; involved in metabolism
L-aspartic acidAmino acid with two carboxylic groupsPlays a role in neurotransmission
2-amino-2-cyclopentanecarboxylic acidCyclopentane derivative with amino groupUnique cyclic structure; potential for drug design

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.06880783 Da

Monoisotopic Mass

173.06880783 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Irritant

Irritant

Wikipedia

ACPD

Dates

Last modified: 08-15-2023

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